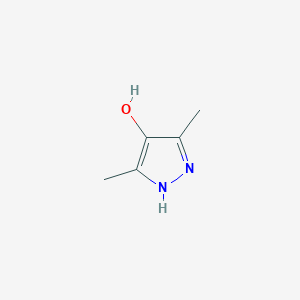

3,5-dimethyl-1H-pyrazol-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-1H-pyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-3-5(8)4(2)7-6-3/h8H,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTXUDADWQSSNSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90394268 | |

| Record name | 3,5-dimethyl-1H-pyrazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2820-38-4 | |

| Record name | 3,5-Dimethyl-1H-pyrazol-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2820-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-dimethyl-1H-pyrazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-DIMETHYL-4-HYDROXYPYRAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 3,5-dimethyl-1H-pyrazol-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental basic properties of 3,5-dimethyl-1H-pyrazol-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its physicochemical characteristics, provides a detailed experimental protocol for its synthesis and characterization, and explores its potential biological significance.

Core Physicochemical Properties

Quantitative data regarding the basic properties of this compound are summarized in the table below. Due to the limited availability of direct experimental values in the literature, some properties are estimated based on the well-characterized parent compound, pyrazole, and related derivatives.

| Property | Value | Source/Method |

| Molecular Formula | C₅H₈N₂O | - |

| Molecular Weight | 112.13 g/mol | - |

| pKa | Estimated: ~2.5 (for the pyrazolium ion) | Based on the pKa of pyrazole[1][2] |

| Aqueous Solubility | Poorly soluble | Inferred from the low solubility of other pyrazole derivatives[3][4] |

| Solubility in Organic Solvents | Soluble in polar organic solvents | General characteristic of pyrazole derivatives[5] |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

Note: The basicity of pyrazole is attributed to the lone pair of electrons on the sp²-hybridized nitrogen atom not involved in the aromatic system. The pKa of pyrazole itself is approximately 2.5.[1][2] The introduction of a hydroxyl group at the 4-position is expected to have a minor electronic effect on the basicity of the pyrazole ring.

Synthesis and Characterization: Experimental Protocols

The synthesis of this compound can be achieved through the cyclocondensation of a β-ketoester with a hydrazine derivative.[5][6][7] Below is a detailed experimental protocol for its preparation and characterization.

Synthesis of this compound

Materials:

-

Ethyl 2-acetyl-3-oxobutanoate (or a similar β-dicarbonyl compound)

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-acetyl-3-oxobutanoate (1 equivalent) in ethanol (10 volumes).

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add water (50 mL) and extract with diethyl ether (3 x 50 mL).

-

Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and evaporate the solvent to obtain the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Characterization

The synthesized this compound should be characterized using standard spectroscopic techniques to confirm its identity and purity.

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show singlets for the two methyl groups and the pyrazole ring proton, as well as a broad singlet for the hydroxyl proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show distinct signals for the methyl carbons, the pyrazole ring carbons (including the carbon bearing the hydroxyl group), and the other ring carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, as well as characteristic peaks for C-H, C=C, and C-N bonds.

-

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ corresponding to 112.13 m/z.

Biological Activities and Potential Signaling Pathways

Derivatives of 3,5-dimethylpyrazole have been investigated for several biological activities, including:

-

Anti-inflammatory Effects: Some pyrazole derivatives exhibit anti-inflammatory properties.[9]

-

Antimicrobial and Antifungal Activity: Various substituted pyrazoles have shown promising activity against bacteria and fungi.[12][13]

-

Anticancer Properties: Certain pyrazole-containing compounds have been evaluated for their potential as anticancer agents.[13][14]

-

Antioxidant Activity: Some pyrazole derivatives have demonstrated antioxidant capabilities.[15]

The diverse biological profile of pyrazoles suggests their potential to interact with key signaling pathways involved in inflammation, cell proliferation, and oxidative stress. Further research is warranted to elucidate the specific molecular targets and signaling pathways of this compound.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 7. researchwithrowan.com [researchwithrowan.com]

- 8. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent applications of pyrazole and its substituted analogs | Semantic Scholar [semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jocpr.com [jocpr.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. rjpbcs.com [rjpbcs.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3,5-dimethyl-1H-pyrazol-4-ol: Structure, Properties, and Biological Significance

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 3,5-dimethyl-1H-pyrazol-4-ol. The content is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental insights, and visualizations of related biological pathways.

Chemical Structure and Identification

This compound is a heterocyclic organic compound. Its core structure consists of a five-membered pyrazole ring, which is substituted with two methyl groups at positions 3 and 5, and a hydroxyl group at position 4.

Below is a diagram illustrating the relationship between its common chemical identifiers.

Figure 1. Chemical identifiers for this compound.

Physicochemical Properties

While specific experimental data for this compound is limited, the properties of the closely related parent compound, 3,5-dimethyl-1H-pyrazole, provide valuable insights.

| Property | Value (3,5-dimethyl-1H-pyrazole) | Reference |

| Molecular Formula | C5H8N2 | [1] |

| Molecular Weight | 96.13 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 105-108 °C | [1] |

| Boiling Point | 218 °C | [1] |

| Solubility | Soluble in polar organic solvents | [1] |

Synthesis Protocols

A widely used method for synthesizing the parent compound, 3,5-dimethyl-1H-pyrazole, involves the condensation of acetylacetone with hydrazine hydrate.[2]

General Experimental Protocol for the Synthesis of 3,5-dimethyl-1H-pyrazole:

-

In a reaction vessel, dissolve acetylacetone in a suitable solvent such as ethanol or water.

-

Add hydrazine hydrate dropwise to the solution while stirring. An acid catalyst like glacial acetic acid may be employed.[2]

-

Control the reaction temperature, typically not exceeding 50 °C.

-

After the addition is complete, maintain the reaction at a specific temperature (e.g., 50 °C) for a set duration (e.g., 3 hours).[2]

-

Cool the reaction mixture to induce crystallization.

-

Collect the solid product by filtration, wash with a suitable solvent, and dry under vacuum.

The following diagram illustrates a generalized workflow for the synthesis and purification of pyrazole derivatives.

Figure 2. Generalized workflow for pyrazole synthesis.

Spectroscopic Data

Spectroscopic Data for 3,5-dimethyl-1-phenyl-1H-pyrazole (as an example derivative): [3]

| Technique | Observed Peaks |

| ¹H NMR (200 MHz, CDCl₃) | δ: 7.46-7.33 (m, 4H), 7.29 -7.19 (m, 1H), 5.90 (s, 1H), 2.25 (s, 6H) |

| ¹³C NMR (50 MHz, CDCl₃) | δ: 148.1, 139.4, 138.4, 128.3, 126.4, 124.0, 106.4, 12.9, 11.8 |

| MS (ESI) | m/z = 173 [M+H]⁺ |

Biological Activity and Potential Applications

While direct biological studies on this compound are scarce, the broader class of pyrazole derivatives has attracted significant attention in drug discovery and development due to their diverse pharmacological activities. These activities include anticancer, anti-inflammatory, and antimicrobial properties.

Several studies have highlighted that pyrazole derivatives can induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS) and targeting mitochondria-dependent pathways.

The following diagram illustrates a plausible signaling pathway that could be influenced by bioactive pyrazole derivatives.

Figure 3. Potential apoptotic pathway influenced by pyrazole derivatives.

Conclusion

This compound is a chemical entity with potential for further investigation, particularly in the context of medicinal chemistry. While specific experimental data for this compound is limited, the extensive research on related pyrazole derivatives suggests a promising avenue for future studies. The synthesis of this compound can likely be achieved through established methods for pyrazol-4-ol preparation. Further elucidation of its spectroscopic and biological profile is warranted to fully understand its potential as a lead compound in drug discovery programs. This guide serves as a foundational resource for researchers interested in exploring the chemical and biological landscape of this and related pyrazole compounds.

References

In-depth Technical Guide: 3,5-dimethyl-1H-pyrazol-4-ol (CAS No. 2820-38-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-dimethyl-1H-pyrazol-4-ol, a heterocyclic organic compound. While specific experimental data for this particular molecule is limited in publicly available literature, this document compiles essential information on its chemical identity, and extrapolates potential synthetic and characterization methodologies based on the well-established chemistry of the parent compound, 3,5-dimethylpyrazole. The guide also explores the known biological activities of related pyrazole derivatives to offer insights into the potential therapeutic applications of this compound.

Chemical Identity and Properties

CAS Number: 2820-38-4

Molecular Formula: C₅H₈N₂O

Molecular Weight: 112.13 g/mol

| Property | Value | Source |

| CAS Number | 2820-38-4 | Internal Search |

| Molecular Formula | C₅H₈N₂O | Internal Search |

| Molecular Weight | 112.13 g/mol | Internal Search |

| Physical Appearance | Not explicitly found, likely a solid | Inferred |

| Solubility | Not explicitly found, likely soluble in polar organic solvents | Inferred |

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis would likely proceed in two conceptual steps: first, the formation of the 3,5-dimethylpyrazole ring, followed by the introduction of a hydroxyl group at the 4-position.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole (Parent Compound)

A common method for the synthesis of 3,5-dimethylpyrazole involves the condensation of acetylacetone with hydrazine hydrate.[1][2]

Materials:

-

Acetylacetone

-

Hydrazine hydrate

-

Ethanol (or other suitable solvent)

-

Glacial acetic acid (catalyst, optional)[3]

Procedure:

-

Dissolve acetylacetone in a suitable solvent such as ethanol in a round-bottom flask.

-

Slowly add hydrazine hydrate to the solution. The reaction is often exothermic and may require cooling.

-

Optionally, a catalytic amount of glacial acetic acid can be added to facilitate the reaction.[3]

-

The reaction mixture is typically refluxed for several hours to ensure complete conversion.[4]

-

After cooling, the solvent is removed under reduced pressure.

-

The resulting crude product can then be purified.

Purification

Purification of the crude product is crucial to obtain a high-purity compound.

Recrystallization:

-

A common technique for purifying solid organic compounds. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures.

-

For pyrazole derivatives, common solvents include ethanol, methanol, isopropanol, acetone, and ethyl acetate, or mixtures such as ethanol/water.

Column Chromatography:

-

For separating the desired product from unreacted starting materials and byproducts.

-

A silica gel column is typically used with a solvent system of varying polarity, such as a mixture of hexane and ethyl acetate.[4]

Caption: General workflow for synthesis and purification.

Characterization

The structure of this compound would be confirmed using standard analytical techniques. While specific spectra for this compound are not available, the expected spectral data can be inferred from the known data of 3,5-dimethylpyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show signals for the two methyl groups, the N-H proton of the pyrazole ring, and the O-H proton of the hydroxyl group. The chemical shifts of the methyl protons would likely be in the range of δ 2.0-2.5 ppm. The N-H and O-H protons would appear as broad singlets and their chemical shifts would be dependent on the solvent and concentration.

-

¹³C NMR: The spectrum would show distinct signals for the two methyl carbons, and the three carbons of the pyrazole ring. The carbon bearing the hydroxyl group (C4) would be significantly shifted downfield compared to the corresponding carbon in 3,5-dimethylpyrazole.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of 112.13 g/mol .

Infrared (IR) Spectroscopy

The IR spectrum would provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.

-

A band in the region of 3100-3300 cm⁻¹ due to the N-H stretching vibration of the pyrazole ring.

-

Bands corresponding to C-H, C=N, and C-N stretching and bending vibrations.

Potential Biological Activities and Applications in Drug Development

While there is no specific information on the biological activity of this compound, the pyrazole scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties.

Known Activities of Pyrazole Derivatives

-

Anti-inflammatory and Analgesic: Many pyrazole derivatives have shown potent anti-inflammatory and analgesic activities.[4][5]

-

Antimicrobial: Various substituted pyrazoles have been reported to possess antibacterial and antifungal properties.[6]

-

Anticancer: The pyrazole nucleus is a core component of several anticancer drugs, and numerous derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[7][8]

-

Antioxidant: Some pyrazole derivatives have demonstrated significant antioxidant activity.[9]

Potential Signaling Pathway Involvement

Given the diverse biological activities of pyrazole derivatives, this compound could potentially interact with various biological targets and signaling pathways. For instance, some pyrazole compounds are known to inhibit kinases, which are key regulators of cellular signaling.

Caption: Hypothetical inhibition of a kinase signaling pathway by a pyrazole derivative.

Conclusion

This compound is a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. Although detailed experimental data for this specific compound is scarce, this guide provides a foundational understanding based on the well-established chemistry of the pyrazole scaffold. Further research is warranted to elucidate its synthesis, characterize its properties, and explore its biological activities to unlock its full therapeutic potential.

References

- 1. m.youtube.com [m.youtube.com]

- 2. nbinno.com [nbinno.com]

- 3. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]

- 4. tsijournals.com [tsijournals.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of 3,5-dimethyl-1H-pyrazol-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 3,5-dimethyl-1H-pyrazol-4-ol, a heterocyclic compound with potential applications in medicinal chemistry. While direct historical documentation of its initial synthesis is scarce, its structural relationship to the well-established pyrazole family, discovered by Ludwig Knorr in 1883, provides a clear lineage. This guide details the logical multi-step synthetic pathway, starting from the foundational Knorr pyrazole synthesis of 3,5-dimethyl-1H-pyrazole, followed by functionalization at the 4-position. Detailed experimental protocols for the synthesis of key precursors are provided, along with a summary of their physicochemical properties. The guide also includes visualizations of the synthetic pathways to facilitate a deeper understanding of the chemical transformations involved.

Introduction: The Historical Context of Pyrazoles

The history of this compound is intrinsically linked to the broader discovery of the pyrazole ring system. The foundational work in this area was conducted by the German chemist Ludwig Knorr in 1883. Knorr's pioneering research involved the condensation reaction of 1,3-dicarbonyl compounds with hydrazine derivatives, a method that would come to be known as the Knorr pyrazole synthesis . This reaction proved to be a robust and versatile method for the creation of a wide variety of substituted pyrazoles and remains a cornerstone of heterocyclic chemistry to this day.

While the specific initial synthesis of this compound is not prominently documented in historical literature, its synthesis logically follows from the functionalization of the 3,5-dimethyl-1H-pyrazole core, a direct product of the Knorr synthesis. The introduction of a hydroxyl group at the 4-position represents a key chemical modification that opens avenues for further derivatization and biological screening.

Physicochemical Properties of Key Compounds

For effective synthesis and characterization, understanding the physicochemical properties of the starting materials and intermediates is crucial.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| 3,5-dimethyl-1H-pyrazole | C₅H₈N₂ | 96.13 | White solid | 107.5 | 218 |

| 3,5-dimethyl-4-nitro-1H-pyrazole | C₅H₇N₃O₂ | 141.13 | - | - | - |

| 4-amino-3,5-dimethyl-1H-pyrazole | C₅H₉N₃ | 111.15 | - | - | - |

Note: Data for 3,5-dimethyl-4-nitro-1H-pyrazole and 4-amino-3,5-dimethyl-1H-pyrazole is less commonly reported in readily accessible databases. The data for 3,5-dimethyl-1H-pyrazole is well-established[1][2].

Synthetic Pathways

The synthesis of this compound is a multi-step process that begins with the construction of the pyrazole ring, followed by the introduction and conversion of a functional group at the 4-position.

Step 1: Synthesis of 3,5-dimethyl-1H-pyrazole (Knorr Pyrazole Synthesis)

The initial and fundamental step is the synthesis of the 3,5-dimethyl-1H-pyrazole core via the Knorr pyrazole synthesis. This involves the condensation of acetylacetone (a 1,3-dicarbonyl compound) with hydrazine[1].

Step 2: Nitration of 3,5-dimethyl-1H-pyrazole

To introduce a functional group at the 4-position, the pyrazole ring is activated for electrophilic substitution. Nitration is a common method to achieve this, yielding 3,5-dimethyl-4-nitro-1H-pyrazole.

Step 3: Reduction of the Nitro Group

The nitro group is then reduced to an amino group to form 4-amino-3,5-dimethyl-1H-pyrazole. This is a crucial step as the amino group can be readily converted to a hydroxyl group.

Step 4: Diazotization and Hydrolysis to this compound

The final step involves the diazotization of the 4-amino-3,5-dimethyl-1H-pyrazole, followed by hydrolysis of the resulting diazonium salt to yield the target compound, this compound.

Experimental Protocols

The following are detailed experimental protocols for the key synthetic steps.

Synthesis of 3,5-dimethyl-1H-pyrazole

Materials:

-

Acetylacetone

-

Hydrazine hydrate or hydrazine sulfate

-

Ethanol or aqueous alkali

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard glassware for reflux and extraction

Procedure: A common procedure involves the condensation of acetylacetone and hydrazine[1]. The reaction can be carried out in ethanol or aqueous alkali. The use of aqueous alkali with hydrazine sulfate is often preferred to control the exothermic nature of the reaction with hydrazine hydrate. The resulting 3,5-dimethyl-1H-pyrazole can be purified by crystallization from cyclohexane or water.

Synthesis of 3,5-dimethyl-4-nitro-1H-pyrazole

Materials:

-

3,5-dimethyl-1H-pyrazole

-

Concentrated nitric acid

-

Concentrated sulfuric acid (optional, as catalyst)

-

Ice bath

-

Standard glassware

Procedure: The nitration of 3,5-dimethylpyrazole is a critical step. The reaction can be performed by carefully adding a nitrating agent, such as a mixture of concentrated nitric and sulfuric acids, to a cooled solution of 3,5-dimethyl-1H-pyrazole. The reaction temperature should be carefully controlled to prevent side reactions.

Synthesis of 4-amino-3,5-dimethyl-1H-pyrazole

Materials:

-

3,5-dimethyl-4-nitro-1H-pyrazole

-

Reducing agent (e.g., tin(II) chloride, catalytic hydrogenation with Pd/C)

-

Appropriate solvent (e.g., ethanol, acetic acid)

-

Standard glassware for reduction reactions

Procedure: The reduction of the nitro group can be achieved through various methods. A common laboratory method is the use of a metal catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, metal-acid systems like tin(II) chloride in hydrochloric acid can be employed.

Synthesis of this compound

Materials:

-

4-amino-3,5-dimethyl-1H-pyrazole

-

Sodium nitrite

-

Aqueous acid (e.g., sulfuric acid, hydrochloric acid)

-

Ice bath

-

Standard glassware

Procedure: The synthesis of 4-hydroxypyrazoles from 4-aminopyrazoles via diazotization is a known transformation. The 4-amino-3,5-dimethyl-1H-pyrazole is dissolved in a cold aqueous acid solution. A solution of sodium nitrite is then added dropwise at a low temperature (typically 0-5 °C) to form the diazonium salt. The reaction mixture is then gently warmed to facilitate the hydrolysis of the diazonium salt to the corresponding 4-hydroxypyrazole.

Biological Activities and Applications

While the biological profile of this compound itself is not extensively reported, the pyrazole scaffold is a well-known pharmacophore present in numerous drugs. Derivatives of 4-hydroxypyrazoles have shown a range of biological activities, including acting as glucagon receptor antagonists, HIV-1 integrase inhibitors, factor IXa inhibitors, and exhibiting antiviral activity[3]. The presence of the hydroxyl group at the 4-position provides a handle for further chemical modifications, making this compound a potentially valuable building block in drug discovery programs.

Conclusion

Experimental Workflow Visualization

References

Technical Guide: 3,5-dimethyl-1H-pyrazol-4-ol

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 3,5-dimethyl-1H-pyrazol-4-ol, including its chemical identity, synthesis of its core precursor, and the known biological activities associated with the 3,5-dimethylpyrazole scaffold.

IUPAC Name and Chemical Identity

The correct IUPAC name for the compound is This compound . It belongs to the pyrazole class of heterocyclic aromatic compounds, which are noted for their wide range of pharmacological activities.

Physicochemical Properties

The key quantitative and qualitative properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 2820-38-4 | [1] |

| Molecular Formula | C₅H₈N₂O | [1] |

| Molecular Weight | 112.13 g/mol | [1] |

| Physical Form | Off-white solid | [1] |

| Purity | ≥95% | [1] |

| InChI Key | CTXUDADWQSSNSC-UHFFFAOYSA-N | [1] |

| Storage Conditions | Sealed in dry, 2-8°C | [1] |

Synthesis and Experimental Protocols

Experimental Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazole

This protocol is based on the condensation reaction between pentane-2,4-dione (acetylacetone) and hydrazine hydrate.[2][3]

Materials:

-

Pentane-2,4-dione (Acetylacetone)

-

Hydrazine hydrate (85%)

-

Methanol

-

Water

-

Diethyl ether or Chloroform for extraction

-

Anhydrous sodium carbonate or magnesium sulfate for drying

Procedure:

-

Pentane-2,4-dione is reacted with hydrazine hydrate in a suitable solvent such as methanol or water.[2][4]

-

The reaction is exothermic and should be controlled by cooling, for instance, in an ice bath, maintaining the temperature between 25–35°C.[2]

-

In one described method, hydrazine hydrate is dripped into a solution of acetylacetone and glacial acetic acid in water, keeping the reaction temperature below 50°C.[4]

-

After the addition is complete, the mixture is held at a specific temperature (e.g., 50°C) for a period of time (e.g., 3 hours) to ensure the reaction goes to completion.[4]

-

Upon completion, the reaction mixture is cooled to induce precipitation of the product.

Purification and Isolation:

-

The crude product is collected via filtration.

-

The mixture is transferred to a separatory funnel for extraction using an organic solvent like diethyl ether or chloroform.[5]

-

The organic extracts are combined, washed with a saturated sodium chloride solution (brine), and dried over an anhydrous drying agent like sodium carbonate.[5]

-

The solvent is removed by distillation or rotary evaporation, leaving the molten 3,5-dimethylpyrazole product.

-

The product is then poured into a crystallizing dish to solidify. The final product is typically a white crystalline solid with a reported yield of over 70-90%.[4][5]

Chemical Reactivity and Derivatization

The 3,5-dimethylpyrazole core is a versatile scaffold. The C4 position, located between the two methyl-substituted carbons, is susceptible to electrophilic substitution, allowing for the introduction of various functional groups. This provides a logical pathway from the synthesized precursor to the target compound, this compound, as well as other important derivatives like nitro and nitroso compounds that have been studied.

Biological Activity and Potential Applications

While specific quantitative bioactivity data for this compound is not extensively detailed in the provided search results, the broader class of pyrazole derivatives is of significant interest in drug development due to a wide spectrum of biological activities.

-

Antimicrobial and Antifungal Activity: Various derivatives of 3,5-dimethyl azopyrazole have been synthesized and shown to possess moderate to significant antibacterial activity against strains like E. coli and S. aureus.[6] The pyrazole nucleus is a known pharmacophore in compounds with antibacterial and antifungal properties.[6]

-

Anti-inflammatory and Analgesic Properties: The pyrazole nucleus is a core component of several drugs with anti-inflammatory, analgesic, and antipyretic properties.[6][7]

-

PDE4 Inhibition: A series of 3,5-dimethylpyrazole derivatives have been designed and synthesized as potent phosphodiesterase type 4 (PDE4) inhibitors.[8][9] One such derivative exhibited an IC₅₀ value of 1.7 μM against PDE4B and showed good in vivo activity in animal models of asthma and COPD.[8]

-

Anticancer Activity: Novel derivatives of 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide have been evaluated for cytotoxic activities against liver and lung carcinoma cell lines, with some compounds showing potent IC₅₀ values comparable to the standard drug Cisplatin.[10]

-

Antioxidant Activity: Certain N-substituted derivatives of 3,5-dimethyl-pyrazole have been investigated for their antioxidant capabilities, showing significant DPPH radical-scavenging activity.[11]

The diverse biological profile of the 3,5-dimethylpyrazole scaffold suggests that this compound could be a valuable intermediate or target molecule for the development of new therapeutic agents. Further research is required to fully elucidate its specific pharmacological profile and mechanism of action.

References

- 1. jocpr.com [jocpr.com]

- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]

- 5. youtube.com [youtube.com]

- 6. jocpr.com [jocpr.com]

- 7. tsijournals.com [tsijournals.com]

- 8. Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

In-Depth Technical Guide: 3,5-dimethyl-1H-pyrazol-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-dimethyl-1H-pyrazol-4-ol, a heterocyclic organic compound of interest in medicinal chemistry. This document details its physicochemical properties, including a calculated molecular weight, and outlines plausible synthetic routes based on established chemical principles. Furthermore, it explores the potential biological significance of this molecule by discussing the known anti-inflammatory signaling pathways of structurally related pyrazole derivatives. Detailed experimental protocols for synthesis and characterization are provided, alongside spectroscopic data for the parent compound, 3,5-dimethylpyrazole, to serve as a reference for analytical confirmation.

Physicochemical Properties

This compound, with the chemical formula C₅H₈N₂O, is a derivative of pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms. The presence of methyl groups at positions 3 and 5, and a hydroxyl group at position 4, imparts specific chemical characteristics to the molecule.

Molecular Weight

The molecular weight of this compound has been calculated based on its molecular formula and the standard atomic weights of its constituent elements.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 5 | 12.011 | 60.055 |

| Hydrogen | H | 8 | 1.008 | 8.064 |

| Nitrogen | N | 2 | 14.007 | 28.014 |

| Oxygen | O | 1 | 15.999 | 15.999 |

| Total | 112.132 |

Synthesis and Characterization

Proposed Synthetic Pathway

A viable route involves the initial synthesis of 3,5-dimethylpyrazole, followed by nitration at the 4-position, and subsequent reduction of the nitro group to an amino group, which can then be converted to a hydroxyl group via diazotization.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3,5-Dimethylpyrazole

-

Materials: Acetylacetone, Hydrazine hydrate, Ethanol.

-

Procedure: A solution of acetylacetone (1 equivalent) in ethanol is prepared in a round-bottom flask. Hydrazine hydrate (1 equivalent) is added dropwise to the solution with stirring. The reaction mixture is then refluxed for 2-3 hours. After cooling, the solvent is removed under reduced pressure to yield crude 3,5-dimethylpyrazole, which can be purified by recrystallization from a suitable solvent like ethanol or by sublimation.

Step 2: Synthesis of 3,5-Dimethyl-4-nitropyrazole

-

Materials: 3,5-Dimethylpyrazole, Concentrated Nitric Acid, Concentrated Sulfuric Acid.

-

Procedure: 3,5-Dimethylpyrazole (1 equivalent) is slowly added to a cooled (0-5 °C) mixture of concentrated nitric acid and concentrated sulfuric acid with constant stirring. The reaction mixture is stirred at this temperature for 1-2 hours and then allowed to warm to room temperature. The mixture is then poured onto crushed ice, and the precipitated 3,5-dimethyl-4-nitropyrazole is collected by filtration, washed with cold water, and dried.

Step 3: Synthesis of 4-Amino-3,5-dimethylpyrazole

-

Materials: 3,5-Dimethyl-4-nitropyrazole, Tin (Sn) granules, Concentrated Hydrochloric Acid (HCl).

-

Procedure: 3,5-Dimethyl-4-nitropyrazole (1 equivalent) is suspended in concentrated hydrochloric acid. Tin granules (excess) are added portion-wise with stirring. The reaction is exothermic and may require cooling to maintain a moderate temperature. After the addition is complete, the mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC). The reaction mixture is then cooled and made alkaline with a concentrated sodium hydroxide solution. The resulting tin salts are filtered off, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate). The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to give 4-amino-3,5-dimethylpyrazole.

Step 4: Synthesis of this compound

-

Materials: 4-Amino-3,5-dimethylpyrazole, Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄), Water.

-

Procedure: 4-Amino-3,5-dimethylpyrazole (1 equivalent) is dissolved in a dilute solution of sulfuric acid at 0-5 °C. A solution of sodium nitrite (1 equivalent) in cold water is added dropwise with stirring, maintaining the temperature below 5 °C. The resulting diazonium salt solution is then slowly added to boiling water. The mixture is heated for a short period to ensure complete hydrolysis. After cooling, the product, this compound, can be extracted with an appropriate organic solvent. The organic layer is then dried and the solvent removed to yield the final product, which may be further purified by chromatography or recrystallization.

Characterization Data (Reference)

| Technique | 3,5-Dimethylpyrazole (Reference) | Expected for this compound |

| ¹H NMR | δ ~2.2 ppm (s, 6H, 2x CH₃), δ ~5.8 ppm (s, 1H, C4-H), δ ~12.3 ppm (br s, 1H, N-H) | The singlet at ~5.8 ppm for the C4-H will be absent. A new broad singlet for the O-H proton will appear, with its chemical shift dependent on solvent and concentration. The chemical shifts of the methyl protons may experience a slight downfield shift. |

| ¹³C NMR | δ ~11 ppm (CH₃), δ ~105 ppm (C4), δ ~140 ppm (C3/C5) | The C4 signal will be shifted significantly downfield due to the deshielding effect of the attached oxygen atom. The C3 and C5 signals may also experience a slight shift. |

| Mass Spec. | m/z = 96 (M⁺) | m/z = 112 (M⁺). Fragmentation patterns would involve the loss of methyl groups and potentially the hydroxyl group. |

Biological Context: Anti-inflammatory Signaling Pathways

While the specific biological activity of this compound has not been extensively studied, many pyrazole derivatives are known to possess significant anti-inflammatory properties. A common mechanism of action for these compounds is the inhibition of the cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.

Caption: General anti-inflammatory mechanism of pyrazole derivatives via COX inhibition.

The inhibition of COX enzymes by pyrazole derivatives reduces the production of prostaglandins, which are key mediators of inflammation, pain, and fever. This mechanism is central to the therapeutic effects of many non-steroidal anti-inflammatory drugs (NSAIDs). The structural features of this compound suggest it could potentially interact with the active site of COX enzymes, making it a candidate for investigation as an anti-inflammatory agent.

Conclusion

This compound is a molecule with a calculated molecular weight of 112.132 g/mol . While direct experimental data is limited, this guide provides a robust framework for its synthesis, characterization, and potential biological evaluation. The proposed synthetic pathway offers a clear and logical approach for its preparation in the laboratory. The discussion of the anti-inflammatory properties of related pyrazole compounds provides a strong rationale for investigating this compound for similar activities. This technical guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development, providing a solid foundation for future studies on this promising compound.

An In-depth Technical Guide to 3,5-dimethyl-1H-pyrazol-4-ol: Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-dimethyl-1H-pyrazol-4-ol is a heterocyclic organic compound belonging to the pyrazole family. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. Due to the limited availability of specific experimental data for this particular isomer, this guide also includes comparative data for the well-characterized isomer, 3,5-dimethyl-1H-pyrazole, to provide a broader context for researchers.

Core Properties of this compound

Detailed experimental data for this compound is not extensively reported in publicly available literature. The following table summarizes the basic chemical information that has been identified.

| Property | Value | Source |

| CAS Number | 2820-38-4 | --INVALID-LINK-- |

| Molecular Formula | C₅H₈N₂O | --INVALID-LINK-- |

| Molecular Weight | 112.13 g/mol | --INVALID-LINK-- |

| Purity | 95% (as commercially available) | --INVALID-LINK-- |

Comparative Analysis: 3,5-dimethyl-1H-pyrazole

To provide a useful reference for researchers, the following table details the well-documented physical and chemical properties of the isomeric compound, 3,5-dimethyl-1H-pyrazole (CAS: 67-51-6).

| Property | Value | Source |

| Melting Point | 105-108 °C | --INVALID-LINK--, --INVALID-LINK-- |

| Boiling Point | 218 °C | --INVALID-LINK--, --INVALID-LINK-- |

| Solubility | Soluble in water and methanol (0.1 g/mL). | --INVALID-LINK-- |

Synthesis Protocols

General Pyrazole Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of pyrazoles, which can be adapted for the synthesis of this compound, likely starting from a hydroxylated diketone precursor.

Caption: A generalized workflow for the synthesis of pyrazole derivatives.

Spectroscopic Data

Specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. Researchers undertaking the synthesis and characterization of this compound will need to perform these analyses to establish its structural identity.

Biological and Pharmacological Potential

While no specific biological activity or signaling pathway has been directly attributed to this compound in the available literature, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of pyrazole have been reported to exhibit a wide range of activities, including but not limited to:

-

Antimicrobial

-

Anti-inflammatory

-

Anticancer

-

Antioxidant

The following diagram illustrates the logical relationship between the core pyrazole structure and its potential for diverse biological activities, which may guide future research into the pharmacological properties of this compound.

Caption: The pyrazole core is a versatile scaffold for developing various bioactive compounds.

Conclusion

This compound is a pyrazole derivative with limited characterization data in the public domain. This guide has summarized the available information and provided context through comparative data of a well-studied isomer. The synthesis of this compound would likely follow established methods for pyrazole formation, and its full characterization will require spectroscopic analysis. Given the broad biological activities of the pyrazole scaffold, this compound represents an interesting target for further investigation in drug discovery and development. Researchers are encouraged to perform detailed experimental work to elucidate the physical, chemical, and biological properties of this compound.

Navigating the Solubility Landscape of 3,5-dimethyl-1H-pyrazol-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-dimethyl-1H-pyrazol-4-ol is a heterocyclic compound of interest in medicinal chemistry and drug development. A critical parameter influencing its biopharmaceutical properties and formulation development is its solubility. This technical guide provides a comprehensive overview of the available solubility data and experimental methodologies for pyrazole derivatives, with a specific focus on providing a framework for understanding the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide utilizes data from its close structural analog, 3,5-dimethyl-1H-pyrazole, to provide a representative understanding of its solubility profile. Detailed experimental protocols for solubility determination are also presented.

Introduction to Pyrazole Solubility

Pyrazoles are a class of heterocyclic compounds that form the core structure of numerous pharmaceuticals. Their solubility is a key determinant of their absorption, distribution, metabolism, and excretion (ADME) profile. Factors such as the solvent, temperature, and the presence of functional groups on the pyrazole ring significantly influence their solubility. The hydroxyl group in this compound, for instance, is expected to increase its polarity and potential for hydrogen bonding compared to 3,5-dimethyl-1H-pyrazole, which would likely alter its solubility in various solvents.

Solubility Data of 3,5-dimethyl-1H-pyrazole (as an analog)

In the absence of specific data for this compound, the mole fraction solubility of 3,5-dimethyl-1H-pyrazole in nine different organic solvents at temperatures ranging from 283.15 K to 313.15 K is presented in Table 1. This data provides a valuable reference for predicting the solubility behavior of this compound. It is anticipated that the hydroxyl group in this compound would enhance its solubility in polar protic solvents like alcohols and water through hydrogen bonding interactions.

Table 1: Mole Fraction Solubility (x) of 3,5-dimethyl-1H-pyrazole in Various Solvents at Different Temperatures (K)

| Temperature (K) | Methanol | Ethanol | Isopropanol | n-Propanol | 1-Butanol | Ethyl Acetate | Toluene | Acetone | Acetonitrile |

| 283.15 | 0.2855 | 0.2891 | 0.2885 | 0.3011 | 0.3158 | 0.2869 | 0.1986 | 0.2862 | 0.1654 |

| 288.15 | 0.3089 | 0.3132 | 0.3128 | 0.3265 | 0.3421 | 0.3108 | 0.2198 | 0.3101 | 0.1832 |

| 293.15 | 0.3341 | 0.3391 | 0.3389 | 0.3538 | 0.3705 | 0.3366 | 0.2429 | 0.3359 | 0.2025 |

| 298.15 | 0.3612 | 0.3669 | 0.3668 | 0.3831 | 0.4011 | 0.3644 | 0.2681 | 0.3637 | 0.2234 |

| 303.15 | 0.3903 | 0.3968 | 0.3967 | 0.4145 | 0.4339 | 0.3943 | 0.2954 | 0.3936 | 0.2461 |

| 308.15 | 0.4215 | 0.4288 | 0.4287 | 0.4481 | 0.4691 | 0.4264 | 0.3251 | 0.4257 | 0.2707 |

| 313.15 | 0.4551 | 0.4632 | 0.4631 | 0.4841 | 0.5068 | 0.4609 | 0.3572 | 0.4602 | 0.2974 |

Data sourced from a study on the solubility of 3,5-dimethylpyrazole.

Experimental Protocols for Solubility Determination

A reliable and commonly used method for determining the equilibrium solubility of a compound is the isothermal saturation method , often referred to as the shake-flask method .

Principle

An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined analytically.

Materials and Equipment

-

This compound (or the compound of interest)

-

Selected solvents of high purity

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Filtration device (e.g., syringe filters with appropriate membrane)

-

Vials or flasks with secure closures

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure

-

Preparation: Add an excess amount of this compound to a known volume or weight of the solvent in a sealed vial or flask. The excess solid is crucial to ensure that equilibrium with the solid phase is maintained.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established experimentally by sampling at different time points until the concentration remains constant.

-

Phase Separation: Once equilibrium is achieved, allow the samples to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a membrane filter (e.g., 0.22 µm or 0.45 µm) that is compatible with the solvent and pre-equilibrated at the experimental temperature to prevent precipitation.

-

Analysis: Accurately dilute the filtered saturated solution with the appropriate solvent. Determine the concentration of this compound in the diluted solution using a validated analytical method.

-

Calculation: Calculate the solubility of the compound in the solvent at the given temperature, typically expressed in mg/mL, mol/L, or as a mole fraction.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal saturation method for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, this guide provides a robust framework for its investigation. By leveraging data from the closely related 3,5-dimethyl-1H-pyrazole and employing standardized experimental protocols such as the isothermal saturation method, researchers can effectively characterize the solubility profile of this compound. Understanding the solubility of this compound is a fundamental step in its journey from a promising molecule to a potential therapeutic agent.

Spectroscopic and Synthetic Profile of 3,5-Dimethyl-1H-pyrazole: A Reference Guide for Researchers

This technical guide is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the spectroscopic properties and synthesis of 3,5-dimethyl-1H-pyrazole. The data is presented in a structured format to facilitate its use in experimental design and data analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 3,5-dimethyl-1H-pyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 3,5-Dimethyl-1H-pyrazole

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Solvent | Reference |

| 12.29 | s (br) | 1H, N-H | CDCl₃ | [1] |

| 5.81 | s | 1H, C₄-H | CDCl₃ | [1] |

| 2.27 | s | 6H, 2x -CH₃ | CDCl₃ | [1] |

Table 2: ¹³C NMR Spectroscopic Data for 3,5-Dimethyl-1H-pyrazole

| Chemical Shift (δ) ppm | Assignment | Solvent | Reference |

| 148.1 | C₃, C₅ | CDCl₃ | [2] |

| 106.4 | C₄ | CDCl₃ | [2] |

| 12.9, 11.8 | -CH₃ | CDCl₃ | [2] |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 3,5-Dimethyl-1H-pyrazole

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2400 | Broad | N-H stretching |

| 2920 | Medium | C-H stretching (methyl) |

| 1550 | Strong | C=N stretching |

| 1450 | Medium | C-H bending (methyl) |

Note: The IR spectrum is characterized by a broad N-H stretching band due to hydrogen bonding.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 3,5-Dimethyl-1H-pyrazole

| m/z | Relative Intensity (%) | Assignment |

| 96 | 100 | [M]⁺ (Molecular Ion) |

| 95 | 77.1 | [M-H]⁺ |

| 81 | 18.0 | [M-CH₃]⁺ |

| 54 | 21.3 | [M-C₂H₂N]⁺ |

Experimental Protocols

Synthesis of 3,5-Dimethyl-1H-pyrazole

A common and efficient method for the synthesis of 3,5-dimethyl-1H-pyrazole is the condensation reaction between acetylacetone (2,4-pentanedione) and hydrazine hydrate.[3]

Materials:

-

Acetylacetone

-

Hydrazine hydrate

-

Ethanol (or water)

-

Acid catalyst (e.g., glacial acetic acid)[4]

Procedure:

-

In a round-bottom flask, dissolve acetylacetone in a suitable solvent such as ethanol or water.[4]

-

Add a catalytic amount of glacial acetic acid.[4]

-

Slowly add hydrazine hydrate to the solution while stirring. The reaction is exothermic, and the temperature should be controlled, typically not exceeding 50°C.[4]

-

After the addition is complete, continue stirring the reaction mixture at 50°C for approximately 3 hours to ensure the reaction goes to completion.[4]

-

Cool the reaction mixture to about 10°C to induce crystallization of the product.[4]

-

Collect the solid product by filtration, wash it with cold water, and dry it under vacuum.[4]

-

The purity of the resulting 3,5-dimethyl-1H-pyrazole can be assessed by its melting point (107-108°C) and spectroscopic methods. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by sublimation.

Spectroscopic Analysis

NMR Spectroscopy:

-

¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.

-

Samples are prepared by dissolving approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.

IR Spectroscopy:

-

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

Solid samples are often prepared as KBr pellets. A small amount of the compound is ground with dry potassium bromide and pressed into a thin, transparent disk.

Mass Spectrometry:

-

Electron Ionization Mass Spectrometry (EI-MS) is commonly used.

-

The sample is introduced into the mass spectrometer, where it is ionized by a beam of electrons, and the resulting fragments are separated based on their mass-to-charge ratio.

Visualizations

The following diagrams illustrate the synthesis of the parent compound and the structural relationship to the target molecule.

Caption: Synthetic workflow for 3,5-dimethyl-1H-pyrazole.

References

Theoretical Properties of 3,5-dimethyl-1H-pyrazol-4-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-dimethyl-1H-pyrazol-4-ol is a heterocyclic organic compound belonging to the pyrazole family. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. Understanding the theoretical properties of this compound is crucial for elucidating its structure-activity relationships and for the rational design of novel therapeutic agents. This technical guide provides a comprehensive overview of the theoretical properties of this compound, based on computational studies of analogous compounds. It also outlines relevant experimental protocols for its synthesis and characterization and explores its potential roles in key signaling pathways.

Introduction

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The substituted pyrazole nucleus is a common scaffold in a wide range of pharmaceuticals. The hydroxyl group at the 4-position of the pyrazole ring, as seen in this compound, can significantly influence the molecule's electronic properties, reactivity, and potential for biological interactions. This document summarizes key theoretical data, experimental methodologies, and potential biological contexts for this compound, drawing from computational and experimental studies of closely related pyrazole derivatives.

Theoretical Properties

Due to the limited availability of direct computational studies on this compound, the following data is based on Density Functional Theory (DFT) calculations performed on analogous 4-hydroxypyrazole and other substituted pyrazole derivatives. These calculations provide valuable insights into the expected electronic and structural properties of the target molecule.

Molecular Geometry and Tautomerism

DFT calculations are instrumental in determining the most stable tautomeric forms and optimized geometries of pyrazole derivatives.[1][2][3] For this compound, two primary tautomeric forms are expected: the pyrazol-4-ol form and the pyrazol-4-one form. Computational studies on similar systems suggest that the relative stability of these tautomers can be influenced by substituents and the surrounding environment (gas phase vs. solvent).[2][4]

dot

Caption: Tautomeric equilibrium of this compound.

Electronic Properties

Key electronic properties, such as frontier molecular orbital energies (HOMO and LUMO), energy gap, and molecular electrostatic potential (MEP), are critical for understanding a molecule's reactivity and interaction with biological targets.[5][6][7]

Table 1: Calculated Electronic Properties of a Representative 4-Hydroxypyrazole Derivative

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | 4.7 eV |

| Ionization Potential | 7.1 eV |

| Electron Affinity | 0.8 eV |

Note: These values are illustrative and based on DFT calculations (B3LYP/6-311++G(d,p)) of a generic 4-hydroxypyrazole. The actual values for this compound may vary.

Spectroscopic Properties

Theoretical calculations can predict spectroscopic data, which can then be compared with experimental results for structural verification.

Table 2: Predicted Spectroscopic Data for a Representative 4-Hydroxypyrazole Derivative

| Spectroscopy | Key Predicted Signals |

| ¹H NMR | δ (ppm): Aromatic protons (ring CH), Methyl protons, OH proton, NH proton |

| ¹³C NMR | δ (ppm): Aromatic carbons (C=C, C-OH), Methyl carbons |

| IR | ν (cm⁻¹): O-H stretch, N-H stretch, C=C stretch, C-N stretch |

Note: Predicted chemical shifts and vibrational frequencies are dependent on the computational method and basis set used. Experimental validation is essential.[8][9][10][11][12]

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route involves the oxidation of a 4-boronic acid pinacol ester of 3,5-dimethyl-1H-pyrazole.

Reaction Scheme:

3,5-dimethyl-1H-pyrazole-4-boronic acid pinacol ester + H₂O₂ + NaOH → this compound

Experimental Procedure (Adapted): [14]

-

To a stirred solution of 3,5-dimethyl-1H-pyrazole-4-boronic acid pinacol ester in tetrahydrofuran (THF) at 0 °C, add a 30% aqueous solution of hydrogen peroxide and a 2M aqueous solution of sodium hydroxide.

-

After stirring at 0 °C for a few minutes, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

-

The reaction is then quenched with water and acidified with 2N HCl.

-

The aqueous layer is extracted multiple times with dichloromethane (DCM) or a DCM/isopropanol mixture.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification can be achieved by column chromatography on silica gel.

Characterization

The synthesized this compound should be characterized using standard spectroscopic techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the presence of the pyrazole ring, methyl groups, and the hydroxyl group, as well as their respective chemical environments.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the O-H and N-H stretching vibrations, as well as C=C and C-N bonds of the pyrazole ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will determine the exact mass of the molecule, confirming its elemental composition.

Biological Context and Signaling Pathways

Pyrazole derivatives are known to interact with various biological targets, often acting as inhibitors of key enzymes in signaling pathways implicated in diseases such as cancer and inflammation.[21][22][23][24][25][26][27]

dot

Caption: Workflow for theoretical property calculations of this compound.

p38 MAP Kinase Signaling Pathway

The p38 Mitogen-Activated Protein (MAP) kinase pathway is a key regulator of inflammatory responses.[22][26] Pyrazole-containing compounds have been developed as potent inhibitors of p38 MAP kinase, suggesting that this compound could also exhibit anti-inflammatory activity through this mechanism.

dot

Caption: Potential inhibition of the p38 MAPK signaling pathway by this compound.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[21][23][24][25][27] Several pyrazole derivatives have been identified as inhibitors of VEGFR-2 tyrosine kinase, making this a potential target for this compound in the context of anticancer drug development.

dot

Caption: Potential inhibition of the VEGFR-2 signaling pathway by this compound.

PDE4 Signaling Pathway

Phosphodiesterase 4 (PDE4) is an enzyme that degrades the second messenger cyclic AMP (cAMP).[28][29][30][31][32] Inhibition of PDE4 leads to increased intracellular cAMP levels, which has anti-inflammatory effects. Pyrazole-containing compounds have been investigated as PDE4 inhibitors for the treatment of inflammatory diseases like asthma and COPD.

dot

Caption: Potential inhibition of the PDE4 signaling pathway by this compound.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical properties, potential synthetic routes, and biological context of this compound, based on data from analogous compounds. The presented theoretical data highlights the importance of computational methods in predicting the physicochemical properties of novel compounds. The outlined experimental protocols offer a starting point for the synthesis and characterization of this molecule. Furthermore, the exploration of its potential interactions with key signaling pathways, such as p38 MAPK, VEGFR-2, and PDE4, underscores its potential as a scaffold for the development of new therapeutic agents. Further experimental and computational studies are warranted to fully elucidate the properties and therapeutic potential of this compound.

References

- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploration of DFT and TD-DFT computation to investigate the interaction between paracetamol and lithium or its compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 9. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 10. lehigh.edu [lehigh.edu]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. m.youtube.com [m.youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. 4-hydroxypyrazole synthesis - chemicalbook [chemicalbook.com]

- 15. chemmethod.com [chemmethod.com]

- 16. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of 3,5-disubstituted pyrazoles via Cope-type hydroamination of 1,3-dialkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. Preparation of 3,5-disubstituted pyrazoles and isoxazoles from terminal alkynes, aldehydes, hydrazines, and hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 22. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. japsonline.com [japsonline.com]

- 26. A New Pathway for the Preparation of Pyrano[2,3- c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 28. benchchem.com [benchchem.com]

- 29. researchgate.net [researchgate.net]

- 30. PDE4 inhibitor - Wikipedia [en.wikipedia.org]

- 31. PDE4-Mediated cAMP Signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 32. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,5-dimethyl-1H-pyrazol-4-ol from Acetylacetone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, multi-step protocol for the synthesis of 3,5-dimethyl-1H-pyrazol-4-ol, a valuable heterocyclic compound, starting from the readily available precursor, acetylacetone. The synthesis involves the initial formation of the pyrazole ring, followed by functionalization at the 4-position and subsequent conversion to the desired hydroxyl group.

Overall Synthesis Pathway

The synthesis of this compound from acetylacetone is a three-step process:

-

Step 1: Synthesis of 3,5-dimethyl-1H-pyrazole. This foundational step involves the cyclocondensation reaction of acetylacetone with a hydrazine source.

-

Step 2: Synthesis of 4-amino-3,5-dimethyl-1H-pyrazole. This intermediate is synthesized through the nitrosation of 3,5-dimethyl-1H-pyrazole to form 3,5-dimethyl-4-nitroso-1H-pyrazole, followed by reduction.

-

Step 3: Synthesis of this compound. The final product is obtained via the diazotization of the 4-amino-3,5-dimethyl-1H-pyrazole followed by hydrolysis of the resulting diazonium salt.

Below is a diagram illustrating the overall workflow of the synthesis.

Figure 1: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3,5-dimethyl-1H-pyrazole

This protocol is adapted from established methods for the synthesis of 3,5-dimethylpyrazole from acetylacetone and a hydrazine source.[1] Using hydrazine hydrate is a common approach.[2]

Materials:

-

Acetylacetone

-

Hydrazine hydrate

-

Ethanol

-

Water

-

Standard laboratory glassware and equipment

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetylacetone in ethanol.

-

Slowly add hydrazine hydrate to the solution while stirring. An exothermic reaction may be observed.

-

After the addition is complete, reflux the reaction mixture for 3 hours.[1]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

The crude 3,5-dimethylpyrazole can be purified by recrystallization from a suitable solvent such as water or an ethanol/water mixture to yield a crystalline solid.

Quantitative Data:

| Parameter | Value | Reference |

| Typical Yield | >90% | [2] |

| Purity (by HPLC) | >99% | [2] |

| Reaction Temperature | Reflux | [1] |

| Reaction Time | 3 hours | [1] |

Step 2: Synthesis of 4-amino-3,5-dimethyl-1H-pyrazole

This step involves the nitrosation of the synthesized 3,5-dimethyl-1H-pyrazole followed by reduction of the nitroso group to an amino group.[3]

Part A: Synthesis of 3,5-dimethyl-4-nitroso-1H-pyrazole

Materials:

-

3,5-dimethyl-1H-pyrazole (from Step 1)

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or another suitable acid

-

Water

-

Ice bath

Procedure:

-

Dissolve 3,5-dimethyl-1H-pyrazole in aqueous hydrochloric acid in a beaker and cool the solution in an ice bath to 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the pyrazole solution while maintaining the temperature below 5 °C and stirring vigorously.

-

Continue stirring the reaction mixture in the ice bath for an additional 1-2 hours after the addition is complete.

-

The formation of a precipitate (the nitroso-pyrazole) should be observed.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

The crude 3,5-dimethyl-4-nitroso-1H-pyrazole can be purified by recrystallization.

Part B: Reduction to 4-amino-3,5-dimethyl-1H-pyrazole

Materials:

-

3,5-dimethyl-4-nitroso-1H-pyrazole (from Part A)

-

A suitable reducing agent (e.g., sodium borohydride, or catalytic hydrogenation with H₂/Pd-C)

-

Appropriate solvent (e.g., ethanol, methanol)

Procedure (using a chemical reducing agent):

-

Suspend or dissolve the 3,5-dimethyl-4-nitroso-1H-pyrazole in a suitable solvent in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

Gradually add the reducing agent to the mixture with stirring.

-

After the addition, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Quench the reaction carefully (e.g., by adding a small amount of water or acid, depending on the reducing agent used).

-

Remove the solvent under reduced pressure.

-

The crude 4-amino-3,5-dimethyl-1H-pyrazole can be purified by recrystallization or column chromatography. A high yield of 4-amino-3,5-dimethylpyrazole has been reported through a one-pot synthesis method.[4]

Quantitative Data:

| Intermediate | Parameter | Value | Reference |

| 3,5-dimethyl-4-nitroso-1H-pyrazole | Synthesis Method | Nitrosation of 3,5-dimethylpyrazole | [3] |

| 4-amino-3,5-dimethyl-1H-pyrazole | Synthesis Method | Reduction of the nitroso intermediate | [3] |

| 4-amino-3,5-dimethyl-1H-pyrazole | Reported Yield (one-pot) | 92.0% | [4][5] |

Step 3: Synthesis of this compound

The final step involves the conversion of the amino group of 4-amino-3,5-dimethyl-1H-pyrazole to a hydroxyl group via a diazotization reaction followed by hydrolysis.

Materials:

-

4-amino-3,5-dimethyl-1H-pyrazole (from Step 2)

-

Sodium nitrite (NaNO₂)

-

Sulfuric acid (H₂SO₄) or another strong acid

-

Water

-

Ice bath

-

Heating mantle

Procedure:

-

Dissolve the 4-amino-3,5-dimethyl-1H-pyrazole in dilute sulfuric acid in a beaker and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to form the diazonium salt. Maintain the temperature below 5 °C throughout the addition.

-

After the addition is complete, continue stirring the solution at low temperature for a short period (e.g., 30 minutes).

-

To facilitate hydrolysis of the diazonium salt, gently warm the reaction mixture. This can be done by removing the ice bath and allowing the solution to slowly warm to room temperature, followed by gentle heating if necessary. The decomposition of the diazonium salt is often accompanied by the evolution of nitrogen gas.

-

After the gas evolution ceases, cool the reaction mixture.

-

The product, this compound, may precipitate out of the solution upon cooling or can be extracted with a suitable organic solvent.

-

The crude product can be purified by recrystallization.

Quantitative Data:

| Parameter | Description |

| Reaction Type | Diazotization followed by hydrolysis |

| Key Reagents | 4-amino-3,5-dimethyl-1H-pyrazole, NaNO₂, H₂SO₄ |

| Expected Product | This compound |

Signaling Pathway Diagram

The following diagram illustrates the chemical transformations in the synthesis of this compound.

Figure 2: Chemical reaction pathway for the synthesis of this compound.

References

- 1. tsijournals.com [tsijournals.com]

- 2. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]

- 3. Buy 3,5-Dimethyl-4-nitroso-1H-pyrazole | 1122-04-9 [smolecule.com]

- 4. Improved Synthesis of 1H,4H-3,6-dinitropyrazolo[4,3-C]pyrazole [energetic-materials.org.cn]

- 5. researchgate.net [researchgate.net]

Synthesis Protocol for 3,5-dimethyl-1H-pyrazol-4-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed multi-step synthesis protocol for 3,5-dimethyl-1H-pyrazol-4-ol, a valuable heterocyclic scaffold in medicinal chemistry. The synthesis is presented as a four-step sequence commencing with the formation of 3,5-dimethyl-1H-pyrazole, followed by nitration, reduction, and a final diazotization and hydrolysis to yield the target compound.

Overall Synthesis Scheme